2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide
Overview
Description
“2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C14H15ClN2O2S . It has a molecular weight of 310.8 . The compound is typically stored in a dark place under an inert atmosphere at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H15ClN2O2S/c1-9-6-7-13 (10 (2)8-9)17-20 (18,19)14-11 (15)4-3-5-12 (14)16/h3-8,17H,16H2,1-2H3 .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Molecular Structure : A study by Rublova et al. (2017) detailed the synthesis of two new structural isomers closely related to 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide. They characterized these compounds using X-ray single crystal diffraction and performed quantum-chemical calculations to understand their electronic structure. These findings provide insights into the molecular structure of similar compounds (Rublova et al., 2017).
Crystal and Molecular Structure Analysis : Siddiqui et al. (2008) explored the structures of dimethylphenyl analogues of benzenesulfonamide, which are related to the compound of interest. Their work focused on the extensive intra- and intermolecular hydrogen bonding in these structures, contributing to the understanding of similar compounds' molecular arrangements (Siddiqui et al., 2008).
Synthesis and Biological Screening
Antibacterial and Antifungal Agents : Abbasi et al. (2020) synthesized various benzenesulfonamide derivatives, including those structurally related to this compound. They evaluated these compounds for antimicrobial and antifungal activities, providing a basis for potential pharmaceutical applications (Abbasi et al., 2020).
Biological Potential of Derivatives : Research by Aziz‐ur‐Rehman et al. (2014) involved synthesizing N-dimethylphenyl substituted derivatives of benzenesulfonamide and evaluating their biological potential. This study offers insight into the biological applications of compounds structurally similar to the one (Aziz‐ur‐Rehman et al., 2014).
Antibacterial, Antifungal, and Enzyme Inhibition Studies
Antibacterial and Enzyme Inhibition : A study by Abbasi et al. (2016) on N-(2,3- Dimethylphenyl)benzenesulfonamide derivatives revealed moderate to high antibacterial activity and notable enzyme inhibition potential. This research contributes to understanding the antibacterial and biochemical properties of similar sulfonamides (Abbasi et al., 2016).
Molecular Docking and DFT Calculations : Fahim and Shalaby (2019) investigated novel benzenesulfonamide derivatives, including docking and density functional theory (DFT) calculations, to understand their antitumor activities. This research aids in comprehending the pharmacological potential of related compounds (Fahim & Shalaby, 2019).
Safety and Hazards
The safety information available indicates that “2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
Properties
IUPAC Name |
2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-9-6-7-13(10(2)8-9)17-20(18,19)14-11(15)4-3-5-12(14)16/h3-8,17H,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNWDVZFNLJBDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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